molecular formula C16H14N2O4S2 B2705759 1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione CAS No. 477859-29-3

1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione

Cat. No.: B2705759
CAS No.: 477859-29-3
M. Wt: 362.42
InChI Key: UCWPRGDVJWQHLF-XFXZXTDPSA-N
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Description

1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione is a useful research compound. Its molecular formula is C16H14N2O4S2 and its molecular weight is 362.42. The purity is usually 95%.
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Biological Activity

The compound 1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C14H13NO4S2C_{14}H_{13}NO_{4}S_{2}, with a molecular weight of 323.39 g/mol. The structure features a thiazolidinone core, which is known for its various bioactive properties.

Anticancer Activity

Thiazolidinone derivatives have shown significant anticancer properties. Research indicates that compounds containing the thiazolidinone scaffold can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that thiazolidinones can target multiple signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. Thiazolidinones have been reported to possess antibacterial activity through mechanisms such as disruption of bacterial cell wall synthesis and inhibition of essential enzymes like DNA gyrase . In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory and Analgesic Effects

Research has indicated that thiazolidinone derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity positions them as potential candidates for treating inflammatory diseases . Additionally, analgesic properties have been observed, which may be attributed to their ability to modulate pain pathways in the central nervous system.

The biological activities of this compound are primarily mediated through:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways, including those related to cancer metabolism and inflammation.
  • Receptor Modulation : Interaction with specific receptors involved in pain and inflammation modulation can lead to therapeutic effects.
  • Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells contributes to its anticancer efficacy.

Case Studies and Research Findings

Several studies have documented the efficacy of thiazolidinone derivatives in clinical settings:

StudyFindings
Study on anticancer activityShowed significant reduction in tumor size in animal models treated with thiazolidinones .
Antimicrobial efficacy studyDemonstrated potency against resistant bacterial strains with IC50 values lower than standard antibiotics .
Anti-inflammatory researchFound that thiazolidinones reduced inflammation markers in vivo models .

Scientific Research Applications

Structural Features

The thiazolidinone core features a unique arrangement of sulfur and nitrogen atoms, contributing to its biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antibacterial and antifungal properties. The structural similarity to penicillin antibiotics has prompted investigations into their effectiveness against various pathogens. Notably:

  • Mechanism of Action : These compounds can disrupt bacterial cell wall synthesis and inhibit key enzymes involved in microbial metabolism.
  • Case Studies : Several studies have demonstrated that modifications at the C5 position enhance antimicrobial efficacy, making them promising candidates for new antibiotic development .

Antitumor Activity

Thiazolidinones have been recognized for their potential in cancer therapy:

  • Mechanism : They may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.
  • Research Findings : In vitro studies have shown that certain derivatives can significantly reduce tumor growth in various cancer cell lines by targeting specific molecular pathways involved in cancer progression .

Drug Development Potential

The compound's unique structural characteristics make it a candidate for further drug development:

  • Lead Compound : As a lead compound, it can be modified to enhance its pharmacokinetic properties and selectivity towards specific biological targets.
  • Hybrid Pharmacophore Approach : Combining this compound with other pharmacologically active fragments could lead to the development of hybrid molecules with improved therapeutic profiles .

Summary of Research Findings

Application AreaKey FindingsReferences
AntimicrobialEffective against various bacteria and fungi; structure-dependent activity ,
AntitumorInduces apoptosis; reduces tumor growth in vitro ,
Drug DevelopmentPotential for hybridization; modifications enhance activity ,

Properties

IUPAC Name

1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-22-11-6-3-2-5-10(11)9-12-15(21)18(16(23)24-12)17-13(19)7-4-8-14(17)20/h2-3,5-6,9H,4,7-8H2,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWPRGDVJWQHLF-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)N3C(=O)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)N3C(=O)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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